Divergent Binding Mode: Hydrogen Bonding to S212 Differentiates GDC-0623 from Cobimetinib in KRAS-Mutant Tumors
GDC-0623 demonstrates a binding interaction profile distinct from that of cobimetinib (GDC-0973). Structural analysis reveals that GDC-0623 forms a strong hydrogen bond with Ser212 of MEK1, a contact not formed by cobimetinib. This S212 interaction is critical for blocking MEK feedback phosphorylation by wild-type RAF, a key driver of resistance in KRAS-mutant tumors, whereas cobimetinib exerts its primary effect through potent inhibition of active, phosphorylated MEK [1]. This difference in binding mode translates directly into opposite efficacy profiles in KRAS- versus BRAF-driven preclinical models [2].
| Evidence Dimension | Structural interaction and functional consequence in KRAS-driven cancers |
|---|---|
| Target Compound Data | Forms a strong hydrogen bond with Ser212 of MEK1, blocking feedback phosphorylation by wild-type RAF; superior efficacy in KRAS-driven tumors |
| Comparator Or Baseline | Cobimetinib (GDC-0973) - does not form this key S212 interaction; superior efficacy in BRAF-mutant tumors but limited in KRAS-mutant disease |
| Quantified Difference | Qualitative structural difference leading to opposite genotype-specific efficacy profiles |
| Conditions | Structural and functional analysis including crystallography; in vivo KRAS-mutant and BRAF-mutant xenograft models |
Why This Matters
This mechanistic distinction means GDC-0623 is the appropriate tool compound for interrogating KRAS-driven pathways and overcoming RAF-mediated feedback resistance, a task where cobimetinib or similar inhibitors would fail.
- [1] Hatzivassiliou G, et al. Mechanism of MEK inhibition determines efficacy in mutant KRAS- versus BRAF-driven cancers. Nature. 2013;501(7466):232-236. View Source
- [2] Vuaroqueaux V, et al. Abstract 2196: Strong anti-tumor activity of MEK inhibitor GDC-0623 and determination of predictive biomarkers. Cancer Res. 2019;79(13_Supplement):2196. View Source
